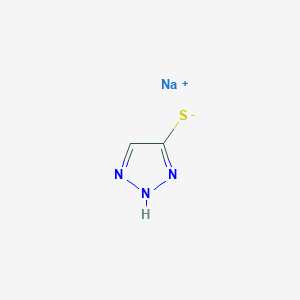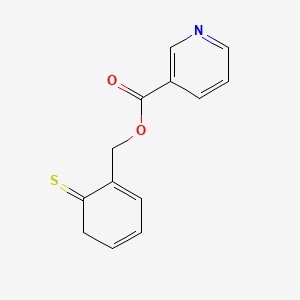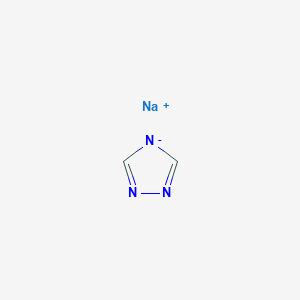
sodium;1,2-diaza-4-azanidacyclopenta-2,5-diene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Compound “sodium;1,2-diaza-4-azanidacyclopenta-2,5-diene” is known as 6,6,16-trifluorohexadecanoic acid. It is a fluorinated fatty acid with the molecular formula C16H29F3O2.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6,6,16-trifluorohexadecanoic acid typically involves the introduction of fluorine atoms into a hexadecanoic acid backbone. One common method is the direct fluorination of hexadecanoic acid using fluorinating agents such as elemental fluorine or fluorine-containing compounds under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of 6,6,16-trifluorohexadecanoic acid may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas. The process includes steps such as purification and isolation of the final product to ensure high purity and yield .
化学反应分析
Types of Reactions: 6,6,16-trifluorohexadecanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: Fluorine atoms in the compound can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like organolithium or Grignard reagents can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
科学研究应用
6,6,16-trifluorohexadecanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and cell membranes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the production of specialized materials, such as fluorinated polymers and surfactants
作用机制
The mechanism of action of 6,6,16-trifluorohexadecanoic acid involves its interaction with molecular targets such as enzymes and cell membranes. The fluorine atoms in the compound can influence its binding affinity and reactivity, leading to specific biological effects. The pathways involved may include inhibition or activation of enzymatic reactions, modulation of membrane fluidity, and other cellular processes .
相似化合物的比较
Hexadecanoic acid: A non-fluorinated analog with different chemical properties.
6,6,16-trichlorohexadecanoic acid: A chlorinated analog with distinct reactivity and applications.
6,6,16-trifluoropalmitic acid: Another fluorinated fatty acid with similar structural features.
Uniqueness: 6,6,16-trifluorohexadecanoic acid is unique due to the presence of fluorine atoms, which impart distinct chemical and physical properties. These properties include increased stability, altered reactivity, and potential biological activity compared to non-fluorinated or chlorinated analogs .
属性
IUPAC Name |
sodium;1,2-diaza-4-azanidacyclopenta-2,5-diene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2N3.Na/c1-3-2-5-4-1;/h1-2H;/q-1;+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVMNEWNGLGACBB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN=C[N-]1.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NN=C[N-]1.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2N3Na |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
91.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
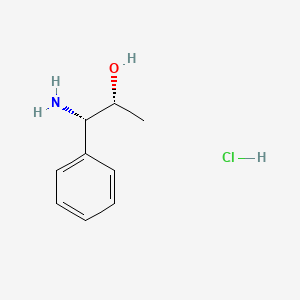
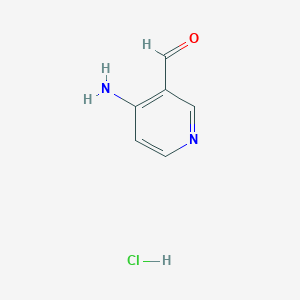
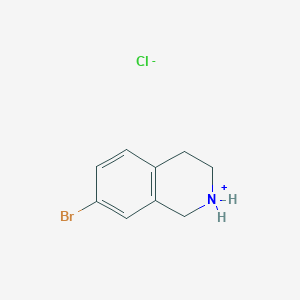
![2-Methyl-2,9-diazaspiro[4.5]decan-1-one;hydrochloride](/img/structure/B7805505.png)
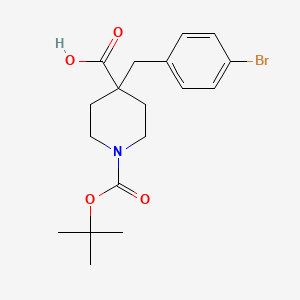
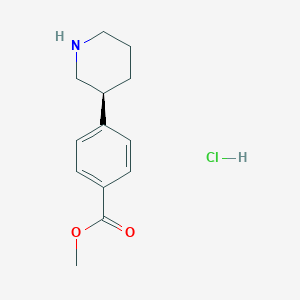
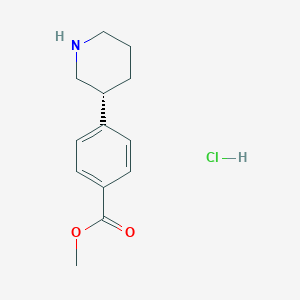
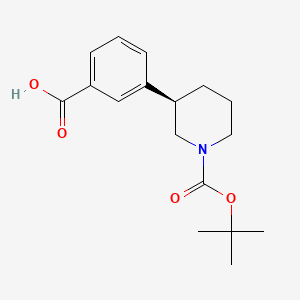
![(2S)-2-{CYCLOPROPYL[(9H-FLUOREN-9-YLMETHOXY)CARBONYL]AMINO}PROPANOIC ACID](/img/structure/B7805537.png)
![3-[[(2S,4S)-4-sulfanylpyrrolidin-1-ium-2-carbonyl]amino]benzoic acid;chloride](/img/structure/B7805549.png)
![(1S)-4,7,7-Trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carbonyl chloride](/img/structure/B7805566.png)
